4-Cyclopropyl-5-fluoro-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine
Description
4-Cyclopropyl-5-fluoro-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents .
Properties
Molecular Formula |
C16H19FN6 |
|---|---|
Molecular Weight |
314.36 g/mol |
IUPAC Name |
4-cyclopropyl-5-fluoro-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C16H19FN6/c1-11-8-18-9-20-15(11)22-4-6-23(7-5-22)16-13(17)14(12-2-3-12)19-10-21-16/h8-10,12H,2-7H2,1H3 |
InChI Key |
QATIKBKCBQJEAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CN=C1N2CCN(CC2)C3=NC=NC(=C3F)C4CC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-5-fluoro-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of 2-cyclopropyl-5-fluoro-6-methyl-4-pyrimidinol, which is then further reacted with other intermediates to form the final compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-5-fluoro-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a fully saturated compound .
Scientific Research Applications
4-Cyclopropyl-5-fluoro-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a therapeutic agent in various biological assays.
Medicine: Explored for its potential use in the treatment of diseases such as cancer and infectious diseases.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-5-fluoro-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by inhibiting or activating these targets, thereby modulating biological pathways involved in disease .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropyl-5-fluoro-6-methyl-4-pyrimidinol
- 4,6-Dichloro-5-methylpyrimidine
- 6-[4-(2-cyclopropyl-5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
Uniqueness
4-Cyclopropyl-5-fluoro-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
